molecular formula C14H14N2O4 B1425361 Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate CAS No. 1105193-01-8

Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate

Cat. No. B1425361
M. Wt: 274.27 g/mol
InChI Key: PJPJBQPXTNKBOC-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate, more commonly known as EHPMPC, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of compounds known as carboxylates and has been used in various experiments due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Transformations

Syntheses of Metabolites : Ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a metabolite of TAK-603, showcases an example of the utility of ethyl carboxylates in synthesizing complex molecules with potential bioactivity. This work highlights the adaptability of ethyl carboxylates in medicinal chemistry through the development of new synthetic routes for high-yield production of metabolites (Mizuno et al., 2006).

Reactivity with Oximes : The study of the reactivity of α-hydroxyamino oximes with ethyl glyoxylate led to the formation of ethyl esters of 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid, demonstrating the diverse reactivity of ethyl carboxylates with other functional groups to synthesize heterocyclic compounds (Nikolaenkova et al., 2019).

Molecular Structure Analysis : The study of methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its transesterification to ethyl ester underlines the importance of ethyl carboxylates in structural and conformational studies of organic compounds. This research contributes to understanding the structural dynamics influenced by substituent changes (Ukrainets et al., 2017).

Antimicrobial Activity : Ethyl carboxylates are also crucial in developing antimicrobial agents. For instance, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and their evaluation for antimicrobial activity against various bacteria and fungi highlight the potential of ethyl carboxylates in discovering new antimicrobial agents (Sarvaiya et al., 2019).

properties

IUPAC Name

ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(19)13-11(17)8-12(18)16(15-13)10-7-5-4-6-9(10)2/h4-8,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPJBQPXTNKBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142350
Record name Ethyl 1,6-dihydro-4-hydroxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate

CAS RN

1105193-01-8
Record name Ethyl 1,6-dihydro-4-hydroxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,6-dihydro-4-hydroxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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